

# Physical and chemical characteristics of 2-Acetoxy-2'-chlorobenzophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

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An In-depth Technical Guide to **2-Acetoxy-2'-chlorobenzophenone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics of **2-Acetoxy-2'-chlorobenzophenone**. Due to the limited availability of direct experimental data for this specific isomer in public-domain literature, this document also includes verified data for its immediate precursor, 2-Hydroxy-2'-chlorobenzophenone, and the parent compound, 2-Chlorobenzophenone, to provide essential context for research and development. A generalized experimental protocol for the synthesis of the title compound via acetylation is presented. This guide clarifies existing data on related isomers and highlights the chemical relationships within this family of compounds. Note that no information regarding the biological activity or involvement in signaling pathways for **2-Acetoxy-2'-chlorobenzophenone** has been documented in the reviewed scientific literature.

## Introduction and Isomer Clarification

**2-Acetoxy-2'-chlorobenzophenone**, with the IUPAC name [2-(2-chlorobenzoyl)phenyl] acetate, is a derivative of the well-known chemical scaffold, benzophenone. It is essential to distinguish this compound from its isomers, particularly 4-Acetoxy-2'-chlorobenzophenone (CAS 185606-03-5), for which some data is publicly available.<sup>[1]</sup> This guide focuses exclusively on the 2-acetoxy isomer. The physical and chemical properties of this specific molecule are not

extensively reported, necessitating an approach that includes analysis of its precursors to infer its characteristics and potential synthesis routes.

## Physical and Chemical Characteristics

Quantitative data for **2-Acetoxy-2'-chlorobenzophenone** is primarily based on its chemical structure. The following table summarizes these inferred properties.

Table 1: Inferred Properties of **2-Acetoxy-2'-chlorobenzophenone**

Property	Value	Source
IUPAC Name	[2-(2-chlorobenzoyl)phenyl] acetate	-
Molecular Formula	C <sub>15</sub> H <sub>11</sub> ClO <sub>3</sub>	-
Molecular Weight	274.70 g/mol	[1]

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | - |

To provide a more comprehensive data set for researchers, the verified experimental properties of its key precursors are detailed below.

Table 2: Experimental Properties of Key Precursors

Property	2-Hydroxy-2'-chlorobenzophenone	2-Chlorobenzophenone
CAS Number	70288-96-9	5162-03-8
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	C <sub>13</sub> H <sub>9</sub> ClO
Molecular Weight	232.66 g/mol	216.66 g/mol
Appearance	-	White to pale yellow crystals or powder
Melting Point	-	44-47 °C
Boiling Point	-	330 °C (at 760 mmHg)

| Solubility | Insoluble in water | Sparingly soluble in Chloroform, slightly in Methanol |

Sources: 2-Hydroxy-2'-chlorobenzophenone[2]; 2-Chlorobenzophenone[3][4].

## Experimental Protocols

### Proposed Synthesis of 2-Acetoxy-2'-chlorobenzophenone

While a specific, peer-reviewed protocol for the synthesis of **2-Acetoxy-2'-chlorobenzophenone** is not readily available, a standard and reliable method would be the acetylation of its precursor, 2-Hydroxy-2'-chlorobenzophenone.

Objective: To synthesize **2-Acetoxy-2'-chlorobenzophenone** by introducing an acetyl group onto the hydroxyl moiety of 2-Hydroxy-2'-chlorobenzophenone.

Reagents and Materials:

- 2-Hydroxy-2'-chlorobenzophenone
- Acetic Anhydride (Ac<sub>2</sub>O) or Acetyl Chloride (AcCl)
- Pyridine or another suitable base (e.g., Triethylamine)

- Anhydrous Dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and stir bar

#### Methodology:

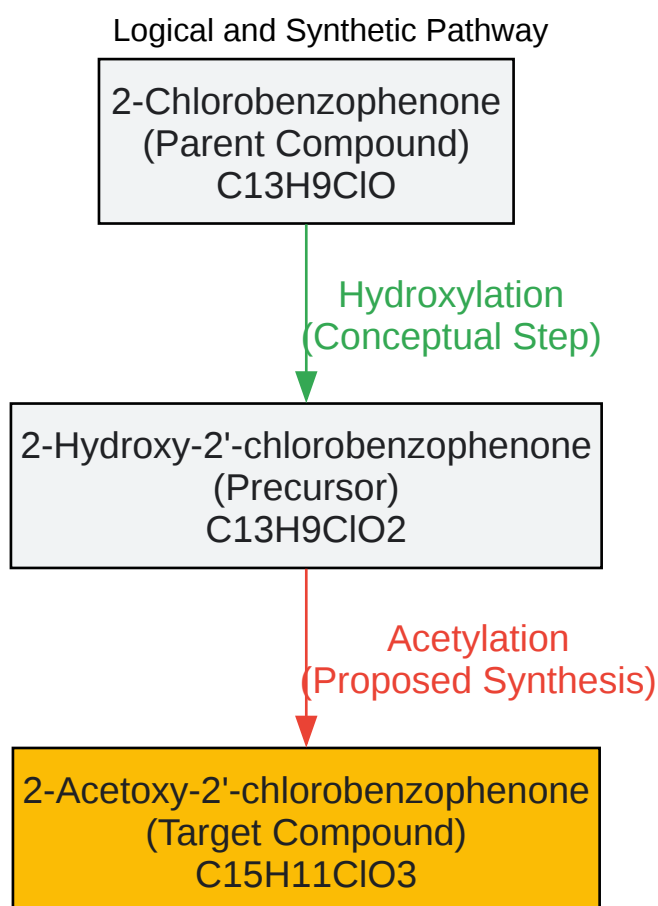
- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-Hydroxy-2'-chlorobenzophenone in anhydrous DCM.
- **Addition of Base:** Add 1.5 to 2.0 equivalents of pyridine to the solution and cool the flask in an ice bath to 0 °C.
- **Acetylation:** Slowly add 1.2 equivalents of acetic anhydride (or acetyl chloride) dropwise to the stirred solution.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by slowly adding saturated  $\text{NaHCO}_3$  solution to neutralize excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield

pure **2-Acetoxy-2'-chlorobenzophenone**.

## Visualizations

### Chemical Relationships and Synthesis Pathway

The following diagram illustrates the logical relationship and synthetic transformation from the parent compound to the final acetylated product.



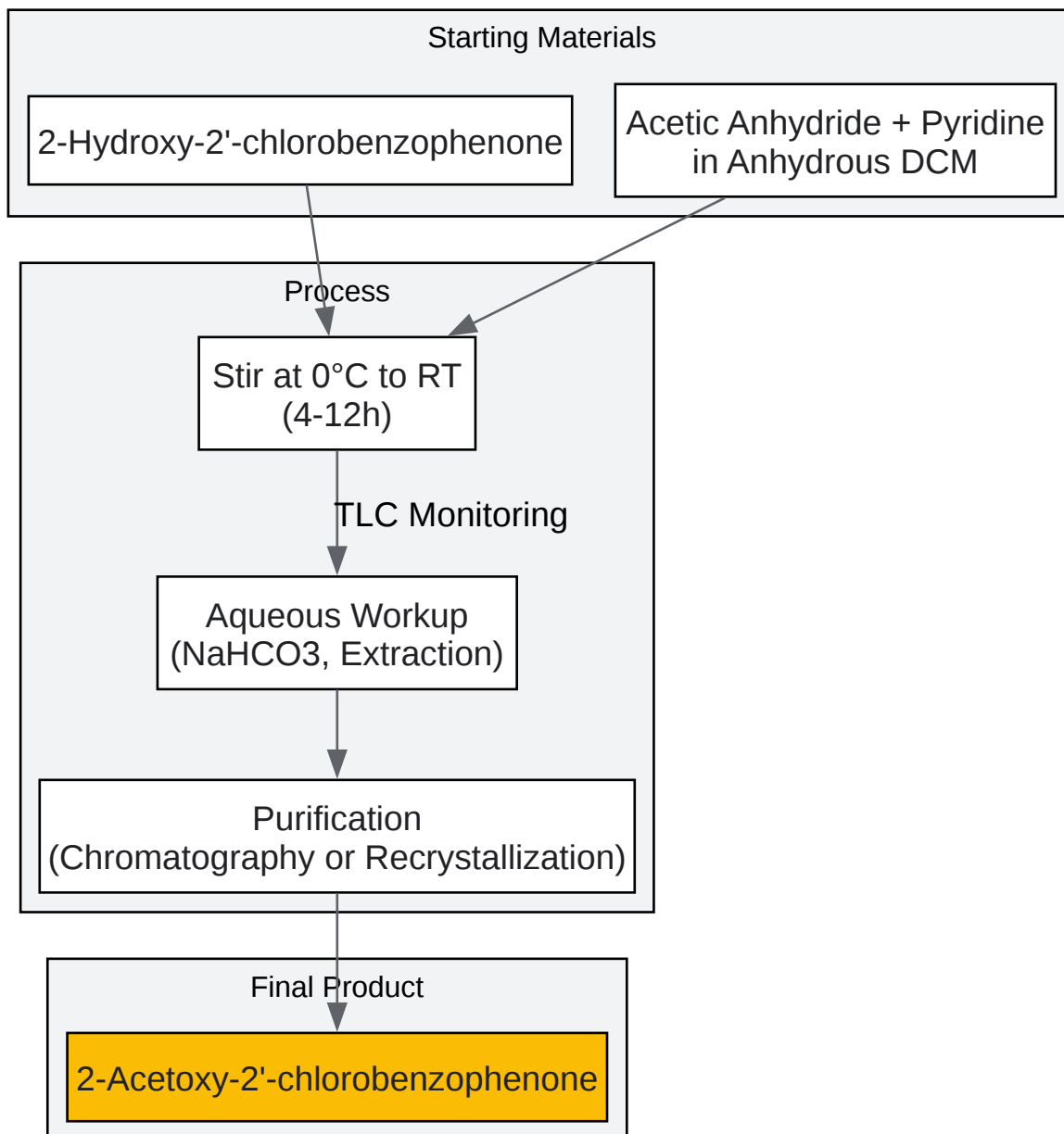
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Caption: Chemical relationship between key benzophenone derivatives.

### Experimental Workflow for Synthesis

The diagram below outlines the key steps of the proposed laboratory synthesis protocol.

## Proposed Synthesis Workflow



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Caption: Workflow for the acetylation of 2-Hydroxy-2'-chlorobenzophenone.

## Biological Activity

Extensive searches of scientific literature and chemical databases did not yield any information on the biological activity or implication in signaling pathways for **2-Acetoxy-2'**-

**chlorobenzophenone**. It is noteworthy that structurally related compounds, specifically derivatives of 2-aminobenzophenone, are well-documented as key intermediates in the synthesis of benzodiazepines, which are known to act on the central nervous system.[5][6] However, no such role has been established for the title compound.

## Conclusion

**2-Acetoxy-2'-chlorobenzophenone** is a specific isomer for which direct experimental data remains scarce in publicly accessible literature. This guide has provided a consolidated summary of its inferred properties, alongside verified data for its precursors, to aid researchers. The proposed synthesis protocol offers a standard and viable route for its preparation in a laboratory setting. Future research is required to determine the precise physical constants, spectral data, and any potential biological activity of this compound.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)